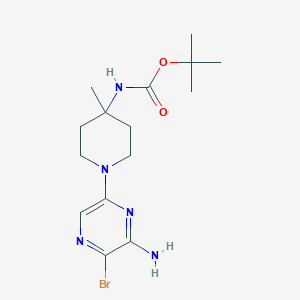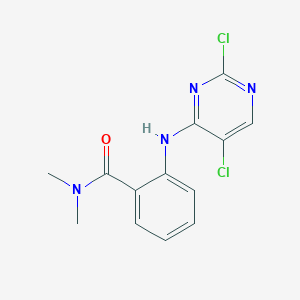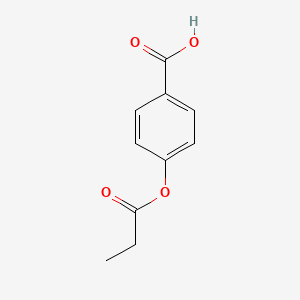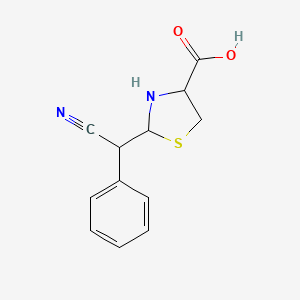
4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- typically involves the reaction of 1,2-aminothiols with aldehydes. This reaction can be carried out under physiological conditions without the need for a catalyst, making it an efficient and biocompatible method . The reaction conditions can be optimized by tuning the electronic characteristics of the hydrazide moiety to improve the reaction kinetics .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.
化学反应分析
Types of Reactions
4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)-. These products can have different chemical and physical properties, making them useful for various applications .
科学研究应用
4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological processes.
作用机制
The mechanism of action of 4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, leading to changes in cellular processes. The specific molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds to 4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- include other thiazolidine derivatives, such as:
- 2-Thiazolidinone
- 4-Thiazolidinone
- 2,4-Thiazolidinedione
Uniqueness
What sets 4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- apart from these similar compounds is its unique structure, which includes a cyanophenylmethyl group. This structural feature can impart different chemical and physical properties, making it suitable for specific applications that other thiazolidine derivatives may not be able to fulfill .
属性
CAS 编号 |
91392-86-8 |
|---|---|
分子式 |
C12H12N2O2S |
分子量 |
248.30 g/mol |
IUPAC 名称 |
2-[cyano(phenyl)methyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2S/c13-6-9(8-4-2-1-3-5-8)11-14-10(7-17-11)12(15)16/h1-5,9-11,14H,7H2,(H,15,16) |
InChI 键 |
QTKKXJDUWHUMDJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC(S1)C(C#N)C2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


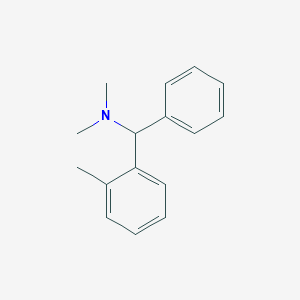
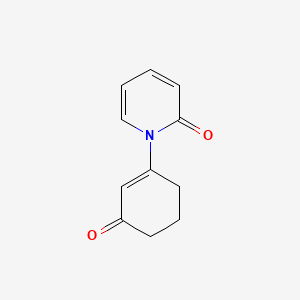
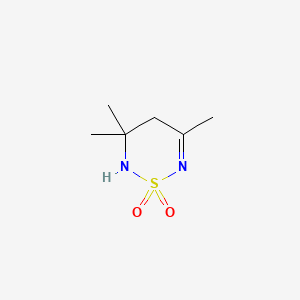
![4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B13999805.png)
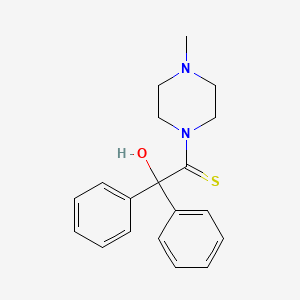
![1H-Naphth[2,3-d]imidazolium, 4,9-dihydro-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazinylmethyl)-](/img/structure/B13999816.png)
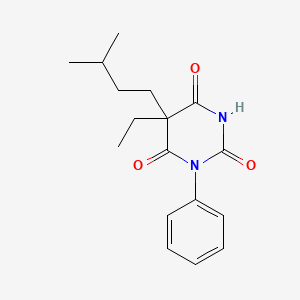


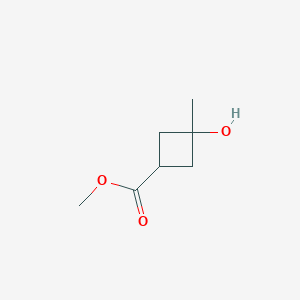
![[(5-Chloro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane](/img/structure/B13999845.png)
